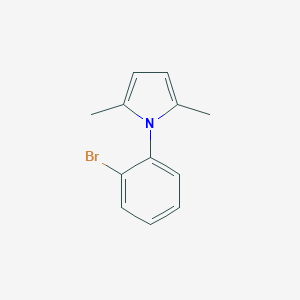

1-(2-bromophenyl)-2,5-dimethylpyrrole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUAFHPQVHBZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356979 | |

| Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132253-56-6 | |

| Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-bromophenyl)-2,5-dimethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-bromophenyl)-2,5-dimethylpyrrole, a substituted pyrrole of interest in medicinal chemistry and materials science. This document details the most prominent synthetic methodology, experimental protocols, and characterization data.

Introduction

Substituted pyrroles are a critical class of heterocyclic compounds widely found in natural products, pharmaceuticals, and functional materials. The specific compound, this compound, incorporates a synthetically versatile bromine handle on the N-phenyl substituent, making it a valuable building block for further chemical modifications through cross-coupling reactions. The primary and most effective method for the synthesis of this and similar N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.

Synthetic Pathway: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly efficient method for the formation of pyrrole rings.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[2][3] For the synthesis of this compound, the reaction proceeds between 2,5-hexanedione and 2-bromoaniline.

The mechanism of the Paal-Knorr pyrrole synthesis begins with the nucleophilic attack of the primary amine (2-bromoaniline) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) to form a hemiaminal intermediate.[2] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered ring. The final step involves the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[2]

Below is a diagram illustrating the experimental workflow for the Paal-Knorr synthesis of this compound.

Experimental Protocols

Materials:

-

2,5-Hexanedione

-

2-Bromoaniline

-

Ethanol (or Glacial Acetic Acid)

-

Hydrochloric Acid (for workup, if necessary)

-

Methanol/Water (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 equivalent) and 2-bromoaniline (1.0-1.2 equivalents).

-

Solvent and Catalyst Addition: Add ethanol to dissolve the reactants. A catalytic amount of a weak acid, such as glacial acetic acid (e.g., 10 mol%), can be added to accelerate the reaction.[3]

-

Reaction: Heat the mixture to reflux and maintain for a period of 1 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the flask to room temperature. If the product does not precipitate, the solution can be poured into a beaker of ice-cold water or dilute hydrochloric acid to induce precipitation.[4]

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as a methanol/water mixture.[4]

Quantitative Data

The yield of Paal-Knorr reactions for the synthesis of N-aryl-2,5-dimethylpyrroles is generally reported to be good, often exceeding 60%.[3] For the synthesis of the analogous 1-(4-bromophenyl)-2,5-dimethylpyrrole, the melting point is reported to be in the range of 75-77°C.[1] It is anticipated that the 2-bromo isomer will have a similar melting point.

Table 1: Physical and Chemical Properties of a Related Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | 5044-24-6 | C₁₂H₁₂BrN | 250.13 | 75-77[1] |

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques. While specific spectral data for the 2-bromo isomer is not available in the searched literature, the expected spectroscopic characteristics can be inferred from the known data of similar compounds.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the two equivalent pyrrole protons, and a multiplet pattern for the aromatic protons of the 2-bromophenyl group.

-

¹³C NMR: The spectrum should show distinct signals for the methyl carbons, the pyrrole ring carbons (two signals due to symmetry), and the carbons of the 2-bromophenyl ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₂BrN), with the characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the aromatic and methyl groups, as well as C-N and C=C stretching vibrations of the pyrrole ring.

Conclusion

The Paal-Knorr synthesis is a robust and reliable method for the preparation of this compound from readily available starting materials. The provided experimental protocol, adapted from similar syntheses, offers a clear pathway for researchers to obtain this valuable chemical intermediate. The expected characterization data will allow for the unambiguous identification of the final product. Further optimization of reaction conditions, such as catalyst choice and reaction time, may lead to improved yields.

References

An In-depth Technical Guide to the Chemical Properties of 1-(2-bromophenyl)-2,5-dimethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-bromophenyl)-2,5-dimethylpyrrole is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its structure, and a plausible synthetic route. Due to the limited availability of experimental data in the current literature for this specific isomer, this guide also presents data for the closely related 1-(4-bromophenyl)-2,5-dimethylpyrrole to provide a comparative context. Additionally, a generalized experimental protocol for the synthesis of N-aryl-2,5-dimethylpyrroles via the Paal-Knorr condensation is detailed, which can be adapted for the synthesis of the title compound. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of biologically active compounds and functional materials. The introduction of various substituents onto the pyrrole ring allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties. The N-aryl-2,5-dimethylpyrrole framework, in particular, has garnered significant interest in medicinal chemistry, with studies highlighting its potential as a scaffold for developing novel therapeutic agents, including antitubercular agents.[1][2][3][4] The specific placement of a bromine atom on the N-phenyl ring, as in this compound, is expected to influence the molecule's conformation and reactivity, potentially leading to unique biological activities.

This guide focuses on the chemical properties of this compound. While specific experimental data for this isomer is scarce in the public domain, this document compiles available information and provides a basis for its synthesis and further investigation.

Chemical Properties

Table 1: Physicochemical Properties of 1-(Aryl)-2,5-dimethylpyrroles

| Property | This compound (Predicted/Inferred) | 1-(4-bromophenyl)-2,5-dimethylpyrrole[5][6][7][8] |

| Molecular Formula | C₁₂H₁₂BrN | C₁₂H₁₂BrN |

| Molecular Weight | 250.13 g/mol | 250.13 g/mol |

| Appearance | - | Slightly Pale Yellow Solid/Powder |

| Melting Point | Not available | 74 °C |

| Boiling Point | Not available | Not available |

| CAS Number | Not available | 5044-24-6 |

Synthesis

The most common and direct method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, 2-bromoaniline.[9][10][11]

General Experimental Protocol (Paal-Knorr Synthesis)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

Hexane-2,5-dione

-

2-bromoaniline

-

Glacial acetic acid (or another suitable acid catalyst)

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexane-2,5-dione (1 equivalent) in a suitable solvent such as ethanol.

-

Add 2-bromoaniline (1 to 1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

Diagram 1: Paal-Knorr Synthesis Workflow

Caption: A generalized workflow for the Paal-Knorr synthesis of this compound.

Reactivity and Potential Biological Activity

The chemical reactivity of this compound will be influenced by the electron-rich pyrrole ring and the substituted phenyl ring. The pyrrole ring can undergo electrophilic substitution reactions, although the presence of the bulky N-aryl group may influence the regioselectivity. The bromine atom on the phenyl ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the molecule.

While no specific biological activity data has been reported for this compound, the broader class of N-aryl-2,5-dimethylpyrroles has shown promise as antitubercular agents.[1][2][3][4] These compounds are being investigated for their ability to inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant strains. The mechanism of action is still under investigation, but it is hypothesized that these compounds may target essential cellular processes in the bacterium.

Diagram 2: Potential Areas of Biological Investigation

Caption: Potential avenues for investigating the biological activity of this compound.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the searched literature. Researchers synthesizing this compound will need to perform full spectroscopic characterization to confirm its identity and purity.

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on the data for the isomeric 1-(4-bromophenyl)-2,5-dimethylpyrrole and related pyrrole derivatives, it is prudent to handle this compound with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation.[6]

Conclusion

This compound represents an interesting but underexplored molecule within the N-aryl-2,5-dimethylpyrrole class of compounds. While specific experimental data is currently lacking, its synthesis is achievable through established methods like the Paal-Knorr reaction. The structural similarity to compounds with known antitubercular activity suggests that it is a valuable target for synthesis and biological evaluation. This technical guide provides a starting point for researchers to begin their investigation into the chemical and biological properties of this compound, with the hope of unlocking its potential in drug discovery and other applications. Further research is essential to fully characterize this molecule and explore its utility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labproinc.com [labproinc.com]

- 8. Cas 5044-24-6,1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROLE | lookchem [lookchem.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: 1-(2-bromophenyl)-2,5-dimethylpyrrole (CAS No. 132253-56-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-bromophenyl)-2,5-dimethylpyrrole, a halogenated N-arylpyrrole derivative. While specific experimental data for this particular ortho-bromo isomer is limited in publicly available literature, this document consolidates information on its chemical identity, a generalized synthesis protocol based on the established Paal-Knorr reaction, and discusses its potential for biological activity and applications in drug discovery by drawing parallels with structurally related compounds. The information is presented to support further research and development efforts involving this and similar molecular scaffolds.

Chemical Identity and Properties

This compound is a substituted pyrrole featuring a 2-bromophenyl group attached to the nitrogen atom of the 2,5-dimethylpyrrole ring. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| IUPAC Name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole |

| CAS Number | 132253-56-6 |

| Molecular Formula | C₁₂H₁₂BrN |

| Molecular Weight | 250.13 g/mol |

| Canonical SMILES | CC1=CC=C(N1C2=CC=CC=C2Br)C |

| InChI Key | OURHFEVMTCZQLA-UHFFFAOYSA-N |

Synthesis Methodology: The Paal-Knorr Reaction

The most common and direct method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, this would involve the reaction of 2,5-hexanedione with 2-bromoaniline.

General Experimental Protocol

The following is a generalized protocol and may require optimization for this specific substrate.

Materials:

-

2,5-Hexanedione

-

2-Bromoaniline

-

Glacial Acetic Acid (or another suitable acid catalyst)

-

Ethanol (or another suitable solvent)

-

Standard laboratory glassware for reflux and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1.0 equivalent) and 2-bromoaniline (1.0-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add a catalytic amount of a protic or Lewis acid if not using glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified using a suitable method, such as recrystallization or column chromatography, to yield the pure this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound via the Paal-Knorr reaction.

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound (CAS 132253-56-6) is not available in the reviewed scientific literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation. For comparison, spectral data for the related compound 2,5-dimethyl-1H-pyrrole is widely available.

Potential Biological Activity and Applications in Drug Development

While no specific biological studies have been published for this compound, the pyrrole scaffold and its halogenated derivatives are of significant interest in medicinal chemistry. The potential biological activities can be inferred from related compounds.

Anticancer and Cytotoxic Potential

Pyrrole derivatives, including those with N-aryl substituents, have been investigated for their anticancer properties. The introduction of a halogen, such as bromine, on the phenyl ring can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity. Studies on other brominated and halogenated pyrroles have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.

Antimicrobial and Antitubercular Activity

N-aryl-2,5-dimethylpyrroles have been explored as potential antitubercular agents. The 2,5-dimethylpyrrole core is a key pharmacophore in some compounds with activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The nature and substitution pattern on the N-aryl ring are critical for potency and selectivity. Therefore, this compound represents a scaffold that could be explored for the development of new antimicrobial agents.

Signaling Pathway Hypothesis

Based on the activities of related halogenated pyrroles, a potential mechanism of action could involve the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, some pyrrole derivatives have been shown to interact with key proteins in these pathways. Further investigation would be required to determine if this compound interacts with similar targets.

Caption: A hypothetical signaling pathway that could be modulated by this compound.

Conclusion and Future Directions

This compound is a readily accessible compound through the robust Paal-Knorr synthesis. While specific biological and spectral data for this isomer are currently lacking, the broader class of N-aryl and halogenated pyrroles demonstrates significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. This technical guide serves as a foundational resource to encourage and support further investigation into the synthesis, characterization, and biological evaluation of this and related compounds. Future research should focus on optimizing the synthesis, fully characterizing the compound, and screening it against a panel of biological targets to elucidate its therapeutic potential.

Elucidation of 1-(2-bromophenyl)-2,5-dimethylpyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of the novel compound, 1-(2-bromophenyl)-2,5-dimethylpyrrole. Due to the absence of published experimental spectroscopic data for this specific ortho-substituted isomer, this guide leverages established synthetic methodologies and provides predicted spectroscopic data based on the analysis of closely related analogs, including the para-substituted isomer, 1-(4-bromophenyl)-2,5-dimethylpyrrole. This document is intended to serve as a robust resource for the synthesis, characterization, and potential applications of this compound in medicinal chemistry and materials science.

Synthesis of this compound

The most direct and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 2-bromoaniline.

Experimental Protocol: Paal-Knorr Synthesis

-

Materials:

-

Hexane-2,5-dione (1.0 eq)

-

2-bromoaniline (1.0 eq)

-

Glacial acetic acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

-

Deionized water

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione and an equimolar amount of 2-bromoaniline.

-

Add glacial acetic acid to the flask to serve as the solvent and catalyst.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is then poured into a beaker of ice-water, which should induce the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed with copious amounts of deionized water to remove any residual acetic acid.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Structure Elucidation

The definitive structure of the synthesized compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the methyl and aromatic protons. The chemical shifts are predicted based on the known spectrum of 1-(4-bromophenyl)-2,5-dimethylpyrrole, with adjustments for the ortho-position of the bromine atom, which will influence the electronic environment of the adjacent protons.

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Integration | Assignment |

| ~ 7.70 | Doublet of doublets | 1H | H-3' (Bromophenyl ring) |

| ~ 7.40 | Triplet of doublets | 1H | H-5' (Bromophenyl ring) |

| ~ 7.30 | Triplet of doublets | 1H | H-4' (Bromophenyl ring) |

| ~ 7.20 | Doublet of doublets | 1H | H-6' (Bromophenyl ring) |

| ~ 5.90 | Singlet | 2H | H-3, H-4 (Pyrrole ring) |

| ~ 2.05 | Singlet | 6H | 2,5-CH₃ |

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum will reflect the symmetry of the 2,5-dimethylpyrrole core and the substitution pattern of the bromophenyl ring.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 138.0 | C-1' (Bromophenyl ring) |

| ~ 133.5 | C-3' (Bromophenyl ring) |

| ~ 130.0 | C-6' (Bromophenyl ring) |

| ~ 128.5 | C-5' (Bromophenyl ring) |

| ~ 128.0 | C-4' (Bromophenyl ring) |

| ~ 122.0 | C-2' (Bromophenyl ring) |

| ~ 127.5 | C-2, C-5 (Pyrrole ring) |

| ~ 106.0 | C-3, C-4 (Pyrrole ring) |

| ~ 13.0 | 2,5-CH₃ |

Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, M+ and M+2.

| Predicted m/z | Assignment | Notes |

| 251/249 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |

| 170 | [M - Br]⁺ | Loss of the bromine atom. |

| 94 | [C₆H₄N]⁺ | Fragmentation of the pyrrole ring. |

Experimental Protocols for Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

-

Mass Spectrometry (MS):

-

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

The resulting fragments are analyzed based on their mass-to-charge ratio (m/z).

-

Visualized Workflow and Structural Logic

The following diagrams illustrate the logical flow of the synthesis and structural elucidation process.

Caption: Paal-Knorr synthesis of the target compound.

Caption: Workflow for structural confirmation.

The Synthesis of N-Arylpyrroles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and synthetic protocols for the formation of N-arylpyrroles, a crucial scaffold in medicinal chemistry and materials science. This document details the most pertinent synthetic strategies, including the Paal-Knorr synthesis, the Clauson-Kaas synthesis, and modern transition-metal-catalyzed methods such as the Buchwald-Hartwig amination and Ullmann condensation. Each section includes detailed experimental protocols, quantitative data on substrate scope and yields, and mechanistic diagrams rendered in Graphviz to facilitate a deeper understanding of these transformations.

Paal-Knorr Synthesis of N-Arylpyrroles

The Paal-Knorr synthesis is a classic and widely employed method for the construction of pyrrole rings. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aniline, typically under acidic conditions.[1][2] The operational simplicity and generally good yields make it a favored route for accessing a variety of substituted N-arylpyrroles.[1]

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis proceeds through the initial formation of a hemiaminal upon the nucleophilic attack of the aniline on a protonated carbonyl group of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group to form a five-membered ring intermediate. The final step involves dehydration to yield the aromatic N-arylpyrrole.[1]

Quantitative Data

The Paal-Knorr synthesis is compatible with a wide range of substituted anilines and 1,4-dicarbonyl compounds. The yields are generally moderate to excellent, as summarized in the table below.

| 1,4-Dicarbonyl Compound | Aniline Derivative | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) |

| 2,5-Hexanedione | Aniline | HCl / Methanol | Reflux | 15 min | 52 |

| 2,5-Hexanedione | 4-Toluidine | CATAPAL 200 Alumina | 60 | 45 min | 96 |

| 2,5-Hexanedione | Benzylamine | CATAPAL 200 Alumina | 60 | 45 min | 97 |

| Substituted 1,4-diketones | Various amines | Acetic Acid / Ethanol (Microwave) | 80 | - | - |

| Substituted 1,4-diketones | Various amines | Acetic Acid (Microwave) | 120-150 | 2-10 min | 65-89 |

| 2,5-Hexanedione | Aniline | Salicylic Acid (Microwave) | - | 0.25 min | 92 |

Experimental Protocols

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).

-

Acid Catalyst Addition: Add one drop of concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the mixture to reflux for 15 minutes.

-

Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the resulting crystals by vacuum filtration. Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

-

Reaction Mixture Preparation: To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL). Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

-

Microwave Irradiation: Seal the microwave vial and place it in the microwave reactor. Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Partition the mixture between water and ethyl acetate.

-

Extraction and Purification: Extract the aqueous phase three times with ethyl acetate (10 mL). Combine the organic phases, wash with brine, and dry over magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Clauson-Kaas Synthesis of N-Arylpyrroles

Reaction Mechanism

The Clauson-Kaas reaction is initiated by the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to form a reactive dialdehyde intermediate. The aniline then undergoes a double condensation with the dialdehyde, followed by cyclization and dehydration to afford the N-arylpyrrole.

Quantitative Data

The Clauson-Kaas synthesis is effective for a variety of anilines, with yields ranging from moderate to excellent. The choice of catalyst and reaction conditions can significantly impact the efficiency of the reaction.[3]

| Aniline Derivative | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) |

| Various anilines | Acetic Acid | Reflux | - | 59-95 |

| Various anilines | NaOAc / AcOH/H₂O | 75 | 2.5 h | 15-90 |

| Various aminophenol hydrochlorides | Nicotinamide / 1,4-Dioxane | Reflux | - | 63-77 |

| Various anilines | ZrOCl₂·8H₂O / Water | 60 | - | 70-98 |

| Various anilines | Copper catalyst / Water | Reflux | - | 71-96 |

| Various anilines | CeCl₃·7H₂O / Acetonitrile (Microwave) | - | - | Good to Excellent |

Experimental Protocol: Microwave-Assisted Synthesis[4]

-

Reaction Setup: To a 2-5 mL microwave vial charged with a magnetic stir bar, add aniline (182 µL, 2.00 mmol) and 2,5-dimethoxytetrahydrofuran (258 µL, 2.00 mmol) in glacial acetic acid (4 mL).

-

Microwave Irradiation: Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C with a pre-stirring of 20 seconds.

-

Workup: After cooling, pour the contents of the vial onto a beaker of ice.

-

Purification: The resulting mixture can be purified by filtration or extraction followed by column chromatography to yield the pure N-arylpyrrole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the direct N-arylation of pyrrole with aryl halides or pseudohalides, offering a versatile route to N-arylpyrroles that might be difficult to access through classical condensation reactions.

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the pyrrole anion. Subsequent reductive elimination from the palladium center forms the N-arylpyrrole product and regenerates the active Pd(0) catalyst.

Quantitative Data

The Buchwald-Hartwig amination is known for its broad substrate scope, tolerating a wide variety of functional groups on both the aryl halide and the amine.

| Pyrrole Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Pyrrole | Aryl Iodides/Bromides | CuI / Diamine Ligand | K₃PO₄ | Dioxane | 110 | Good |

| Pyrrole | Heteroaryl Chlorides | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 100 | High |

| Pyrrole | 2-Bromopyridine | PdCl₂ / Ligand A1 | KOt-Bu | tBuOH (Microwave) | 80 | High |

Experimental Protocol[5]

-

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the appropriate phosphine ligand.

-

Reagent Addition: Add the aryl halide, pyrrole, and a suitable base (e.g., sodium tert-butoxide or lithium hexamethyldisilazide).

-

Solvent and Reaction: Add the anhydrous solvent (e.g., toluene or dioxane) and heat the reaction mixture to the specified temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing one of the earliest methods for N-arylation. While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols with various ligands allow the reaction to proceed under milder conditions.

Reaction Mechanism

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-pyrrolide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylpyrrole and a copper(I) halide salt.

Quantitative Data

Modern Ullmann-type reactions for the N-arylation of pyrroles can provide good to excellent yields, with the choice of ligand and base being crucial for success.

| Pyrrole Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Pyrrole | Aryl Iodides | CuI / Diamine | K₃PO₄ | Dioxane | 110 | Good |

| Pyrrole | Aryl Iodides | Cu₂O | K₂CO₃ | DMF | 120 | Moderate to Excellent |

| Indoles/Azoles | Aryl Halides | Cu₂O/nano-CuFe₂O₄ | KOH | - | - | High |

Experimental Protocol: Copper-Diamine-Catalyzed N-Arylation of Pyrrole[6]

-

Reaction Setup: In a glovebox, combine CuI (5 mol %), the diamine ligand (10 mol %), and K₃PO₄ (2.0 equivalents) in a screw-capped vial.

-

Reagent Addition: Add the aryl halide (1.0 equivalent) and pyrrole (1.2 equivalents).

-

Solvent and Reaction: Add anhydrous dioxane as the solvent. Seal the vial and heat the reaction mixture at 110 °C with stirring.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the N-arylpyrrole.

Experimental Workflow Overview

The general workflow for the synthesis of N-arylpyrroles, regardless of the specific method, follows a similar logical progression.

References

The Diverse Biological Activities of Substituted Pyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. The versatility of the pyrrole structure allows for extensive substitution, leading to a diverse array of derivatives with significant potential in drug discovery. This technical guide provides an in-depth overview of the biological activities of substituted pyrrole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided.

Anticancer Activity

Substituted pyrrole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted pyrrole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value (µM) |

| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 21) | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | IC50 | 0.5 - 0.9[1] |

| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 19) | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116, CHO | IC50 | 1.0 - 1.7[1] |

| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung Carcinoma) | IC50 | 3.49[2] |

| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 15) | - | A549 | IC50 | 3.6[1] |

| Pyrrole-based carbohydrazide (1C) | Hydrazone derivative | SH-4 (Melanoma) | IC50 | 44.63[2] |

| Acridine, Pyrrole, and Thiazolidine Ring Hybrids (6c, 6e) | Spiro derivatives with methoxy and nitro groups | HCT-116, Jurkat | IC50 | < 10[3] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Substituted pyrroles have shown promising activity against a variety of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of several pyrrole derivatives against various microbial strains.

| Compound/Derivative Class | Target Organism | Activity Metric | Reported Value (µg/mL) |

| Pyrrole-2-carboxylate Derivative (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | MIC | 0.7[4] |

| Pyrrole Benzamide Derivatives | Staphylococcus aureus | MIC | 3.12 - 12.5[4] |

| Pyrrole-2-carboxamide Derivatives | Gram-positive and Gram-negative strains | MIC | 1.05 - 12.01[4] |

| Pyrrole Derivative (BM212) | Mycobacterium tuberculosis (various strains) | MIC | 0.7 - 1.5[5] |

| 1,2,3,4-tetrasubstituted Pyrrole Derivatives | Pseudomonas putida | MIC | 16[4] |

| Pyrrole-based Chalcones (3, 7) | Candida albicans | MIC | 50[6] |

| Pyrrole-based Chalcones (2, 10) | Enterococcus faecalis | MIC | 100[6] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Certain substituted pyrroles act as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro COX inhibitory activity of various pyrrole derivatives, presented as IC50 values.

| Compound/Derivative Class | Target Enzyme | Activity Metric | Reported Value (µM) | Selectivity Index (COX-1/COX-2) |

| 1,5-diarylpyrrol-3-sulfur Derivative (PRLD8) | COX-2 | IC50 | 0.011[7] | - |

| Pyrrole-cinnamate Hybrid (5) | COX-2 | IC50 | 0.55[8] | - |

| Pyrrole Derivative (4) | COX-2 | IC50 | 0.65[8] | - |

| 1,3,4-trisubstituted Pyrazole Derivative (PYZ38) | COX-2 | IC50 | 1.33[7] | > 60 |

| Diarylpyrazole Sulfonamide (PYZ16) | COX-2 | IC50 | 0.52[7] | 10.73 |

| 1,5-diarylpyrrole (Nitrile 3b) | COX-2 | IC50 | 0.0022 | 38.8[9] |

| 1,5-diarylpyrrole (Aldehyde 1c) | COX-2 | IC50 | - | 4.8[9] |

| 1,5-diarylpyrrole (Oxime 2c) | COX-2 | IC50 | - | 9.3[9] |

Neuroprotective Effects

Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases. Certain pyrrole derivatives have demonstrated significant neuroprotective and antioxidant properties in in vitro models.

Quantitative Neuroprotective Activity Data

| Compound/Derivative Class | Model System | Neuroprotective Effect |

| Pyrrole-containing Azomethine Compounds (7, 9, 12, 14, 15) | SH-SY5Y cells (H2O2-induced stress) | Strong protective effects at concentrations as low as 1 µM[10] |

| Pyrrole-containing Azomethine Compounds | Isolated rat brain synaptosomes (6-OHDA toxicity) | Significant neuroprotective and antioxidant effects at 100 µM[10][11] |

| N-pyrrolyl Hydrazide Hydrazones (9a, 9d) | SH-SY5Y cells and isolated rat brain synaptosomes | Low neurotoxicity and significant neuroprotective effects[12] |

| 1,5-diaryl Pyrrole Derivatives (A, B, C) | PC12 cells (6-OHDA-induced neurotoxicity) | Inhibition of apoptosis by controlling lipid peroxidation[13][14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]

-

Compound Treatment: Treat the cells with various concentrations of the test pyrrole derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[16]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17]

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test pyrrole derivative in a suitable solvent and sterilize by filtration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in a suitable broth medium.[17][18]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.[17]

-

Controls: Include a growth control (no antimicrobial agent) and a sterility control (no inoculum) on each plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[17]

-

Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[19]

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.

Principle: The assay quantifies the production of prostaglandins (e.g., PGE2) from arachidonic acid, a reaction catalyzed by COX enzymes. The inhibition of this reaction in the presence of a test compound is measured.

Procedure:

-

Enzyme and Cofactors: In a reaction tube, combine a buffer (e.g., 100 mM Tris-HCl, pH 8.0), a source of COX-1 or COX-2 enzyme, and co-factors such as hematin and L-epinephrine.[20]

-

Inhibitor Pre-incubation: Add the test pyrrole derivative (dissolved in a suitable solvent like DMSO) to the enzyme mixture and pre-incubate at 37°C for a defined period (e.g., 10 minutes).[20][21]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[20][21]

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 2 minutes).[21]

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl).[22]

-

Quantification: The amount of prostaglandin produced is quantified using methods such as ELISA or LC-MS/MS.[20] The IC50 value is then calculated.

Neuroprotective Activity: 6-OHDA-Induced Neurotoxicity Assay in PC12 Cells

This assay assesses the neuroprotective potential of compounds against the neurotoxin 6-hydroxydopamine (6-OHDA), which is commonly used to model Parkinson's disease in vitro.

Principle: 6-OHDA induces oxidative stress and apoptosis in neuronal cells. A neuroprotective compound will mitigate these toxic effects, leading to increased cell viability.

Procedure:

-

Cell Culture: Culture PC12 cells in appropriate media and conditions.

-

Compound Pre-treatment: Pre-treat the PC12 cells with various concentrations of the test pyrrole derivatives for a specific duration (e.g., 24 hours).[14]

-

6-OHDA Exposure: Expose the pre-treated cells to a neurotoxic concentration of 6-OHDA (e.g., 100-250 µM) for a further incubation period (e.g., 24 hours).[14][23]

-

Assessment of Neuroprotection: Evaluate cell viability using the MTT assay as described above. An increase in cell viability in the presence of the test compound compared to cells treated with 6-OHDA alone indicates a neuroprotective effect.

-

Further Analysis (Optional): Additional assays can be performed to investigate the mechanism of neuroprotection, such as measuring intracellular reactive oxygen species (ROS) levels, assessing apoptosis (e.g., via Hoechst staining or Annexin V/PI staining), and analyzing the expression of relevant proteins by Western blotting.[14]

Visualization of Signaling Pathways and Workflows

Understanding the complex biological processes affected by substituted pyrrole derivatives can be facilitated by visual representations. The following diagrams, created using the Graphviz DOT language, illustrate a general experimental workflow and a key signaling pathway.

General workflow for the discovery of bioactive pyrrole derivatives.

Inhibition of the Cyclooxygenase (COX) pathway by substituted pyrroles.

References

- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. iris.unina.it [iris.unina.it]

- 10. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. atcc.org [atcc.org]

- 17. benchchem.com [benchchem.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. korambiotech.com [korambiotech.com]

- 23. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel 1-(2-Bromophenyl)-2,5-dimethylpyrrole Derivatives: A Technical Guide for Drug Development

Introduction

Pyrrole-containing heterocyclic compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide focuses on the synthesis of novel derivatives of 1-(2-bromophenyl)-2,5-dimethylpyrrole, a versatile scaffold for the development of new therapeutic agents. The strategic placement of a bromine atom on the phenyl ring provides a reactive handle for further molecular elaboration, particularly through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.

This document provides a comprehensive overview of the synthetic routes to these compounds, detailed experimental protocols, and a summary of their potential applications in drug development, tailored for researchers, scientists, and professionals in the field.

Core Synthesis: The Paal-Knorr Reaction

The foundational step in the synthesis of the this compound core is the Paal-Knorr reaction. This classic condensation reaction involves the cyclization of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 2-bromoaniline.[1][2][3][4] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[2][3]

Experimental Protocol: Synthesis of 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole

Materials:

-

2-Bromoaniline

-

2,5-Hexanedione

-

Ethanol

-

Glacial Acetic Acid

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1.0 equivalent) and 2,5-hexanedione (1.1 equivalents).

-

Add ethanol as a solvent, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole.

Characterization Data:

| Property | Data |

| Molecular Formula | C₁₂H₁₂BrN |

| Molecular Weight | 250.13 g/mol |

| Appearance | Powder |

| Melting Point | 75-77 °C |

| Boiling Point | 320.2 °C at 760 mmHg |

| Solubility | Soluble in Methanol |

| ¹H NMR (CDCl₃) | δ (ppm): 7.59-7.56 (m, 2H), 7.18-7.15 (m, 2H), 5.91 (s, 2H), 2.00 (s, 6H). (Predicted for 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole) |

| ¹³C NMR (CDCl₃) | δ (ppm): 139.1, 132.3, 129.5, 128.8, 120.7, 106.9, 13.0. (Predicted for 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole) |

Diversification of the Core: Suzuki-Miyaura Cross-Coupling

The bromine atom on the this compound scaffold serves as a key functional group for generating novel derivatives through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7][8][9][10] This reaction allows for the formation of a new carbon-carbon bond between the brominated pyrrole derivative and a variety of organoboron compounds, typically aryl or heteroaryl boronic acids. This method is highly versatile and tolerates a wide range of functional groups, making it ideal for creating libraries of novel compounds for biological screening.

Experimental Protocol: Synthesis of 1-(2-(4-methoxyphenyl)phenyl)-2,5-dimethyl-1H-pyrrole

Materials:

-

1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole

-

(4-Methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand

-

Potassium phosphate (K₃PO₄) or another suitable base

-

1,4-Dioxane and Water (as a solvent mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole (1.0 equivalent), (4-methoxyphenyl)boronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table presents representative yields for Suzuki-Miyaura coupling reactions of various aryl bromides with aryl boronic acids, demonstrating the general efficiency of this method.

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 95 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 92 |

| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 |

Biological Significance and Drug Development Potential

Pyrrole derivatives are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have highlighted the potential of pyrrole derivatives as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3][11][12][13] For instance, some natural compounds are known to modulate signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.[13] The synthesis of novel 1-(2-biphenyl)-2,5-dimethylpyrrole derivatives and their analogs opens avenues for exploring their efficacy against various cancer cell lines.

Antimicrobial Activity

The pyrrole nucleus is also a common feature in compounds with significant antimicrobial properties. The development of novel this compound derivatives could lead to the discovery of new antibacterial and antifungal agents, which are urgently needed to combat the rise of drug-resistant pathogens.

Experimental and Logical Workflows

The synthesis and evaluation of novel this compound derivatives follow a logical workflow, as depicted in the diagrams below.

The synthesis of novel this compound derivatives offers a promising avenue for the discovery of new drug candidates. The robust and versatile nature of the Paal-Knorr synthesis and the Suzuki-Miyaura cross-coupling reaction allows for the efficient generation of a wide range of structurally diverse molecules. Further biological evaluation of these compounds is warranted to explore their full therapeutic potential in areas such as oncology and infectious diseases. This guide provides the foundational knowledge and experimental framework for researchers to embark on the synthesis and exploration of this exciting class of compounds.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemicals regulate cancer metabolism through modulation of the AMPK/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 11. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of N-Arylpyrroles: A Technical Guide for Researchers

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a consolidated overview of the spectroscopic data for N-arylpyrroles. This document summarizes key spectroscopic data and outlines the fundamental experimental protocols for the synthesis and analysis of these heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

Data Presentation: Spectroscopic Summary

The following tables provide a summary of the spectroscopic data for a representative compound, 1-phenylpyrrole. This data is crucial for the structural elucidation and characterization of this class of molecules.

Table 1: ¹H NMR Spectroscopic Data for 1-Phenylpyrrole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.40 | Multiplet | Protons on the Phenyl Ring |

| ~7.22 | Multiplet | Protons on the Phenyl Ring |

| ~7.08 | Triplet | α-Protons (H2, H5) of the Pyrrole Ring |

| ~6.34 | Triplet | β-Protons (H3, H4) of the Pyrrole Ring |

Note: Data acquired in CDCl₃ at 399.65 MHz. Chemical shifts are referenced to TMS.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1-Phenylpyrrole

| Chemical Shift (δ) ppm | Assignment |

| ~140.0 | C1 of Phenyl Ring (attachment point) |

| ~129.0 | Phenyl Carbons |

| ~120.0 | Phenyl Carbons |

| ~121.0 | α-Carbons (C2, C5) of the Pyrrole Ring |

| ~110.0 | β-Carbons (C3, C4) of the Pyrrole Ring |

Note: This is a representative spectrum; exact shifts can vary with solvent and spectrometer frequency.

Table 3: Key UV-Vis Absorption Data for N-Arylpyrroles

| Compound Class | λmax (nm) | Transition Type |

| N-Arylpyrroles | 250 - 290 | π-π* |

Note: The position of the maximum absorption (λmax) is influenced by the substitution on both the pyrrole and aryl rings. N-Aryl substitution typically causes a red shift compared to unsubstituted pyrrole.[2]

Table 4: Major Mass Spectrometry Fragments for 1-Phenylpyrrole

| Mass-to-Charge Ratio (m/z) | Proposed Fragment |

| 143 | [M]+ (Molecular Ion) |

| 115 | [M - N₂H]* |

| 77 | [C₆H₅]+ (Phenyl Cation) |

Note: Fragmentation patterns can be complex and are dependent on the ionization method used.[1]

Experimental Protocols

The following sections detail standardized methodologies for the synthesis and spectroscopic analysis of N-arylpyrroles.

Synthesis of N-Arylpyrroles via Paal-Knorr Condensation

A common and effective method for the synthesis of N-substituted pyrroles is the Paal-Knorr condensation.[3]

Materials:

-

2,5-Hexanedione

-

Substituted Aniline (e.g., Aniline)

-

Ethanol (or other suitable solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve 2,5-hexanedione and the desired aniline in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-arylpyrrole.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified N-arylpyrrole is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is obtained by dissolving the N-arylpyrrole in a UV-grade solvent, such as ethanol or hexane. The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) to determine the absorption maxima (λmax).[5][6]

Mass Spectrometry (MS): Mass spectral data can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).[7] For EI-MS, the sample is introduced into the mass spectrometer, where it is ionized by a high-energy electron beam, and the resulting fragments are analyzed based on their mass-to-charge ratio.[7]

Visualizations

The following diagrams illustrate key workflows and relationships in the study of N-arylpyrroles.

Caption: Experimental workflow for N-arylpyrrole synthesis and characterization.

Caption: Relationship between spectroscopic techniques and structural information.

References

A Technical Guide to 1-Aryl-2,5-Dimethylpyrroles: Synthesis, Antitubercular Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1-aryl-2,5-dimethylpyrroles, a class of compounds that has garnered significant interest for its potent antitubercular activity. This document details the synthetic methodologies, biological evaluation protocols, structure-activity relationships (SAR), and the proposed mechanism of action for this promising scaffold.

Synthesis of 1-Aryl-2,5-dimethylpyrroles

The primary synthetic route to 1-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis, a classic and efficient method for constructing pyrrole rings.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-hexanedione, with a primary aryl amine.[3][4]

General Experimental Protocol: Paal-Knorr Synthesis

A mixture of the desired aniline (1.0 equivalent) and 2,5-hexanedione (1.0-1.2 equivalents) is heated, often in the presence of a catalyst and/or solvent.[3][4][5] The reaction can be performed under various conditions, including conventional heating or microwave irradiation, which can significantly reduce reaction times.[5][6]

Conventional Heating Method:

-

In a round-bottom flask fitted with a reflux condenser, combine the substituted aniline (1.0 equiv.) and 2,5-hexanedione (1.1 equiv.) in a suitable solvent such as ethanol or glacial acetic acid.[5]

-

Add a catalytic amount of acid (e.g., a drop of concentrated HCl) if required.[4]

-

Heat the mixture to reflux for a specified time (typically ranging from 15 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath.[4]

-

If a precipitate forms, collect the solid by vacuum filtration. If not, the product can be precipitated by adding water or a dilute acid solution.[4]

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.[4][5]

Microwave-Assisted Method:

-

In a microwave reaction vial, combine the 1,4-dicarbonyl compound, the primary amine, and a suitable solvent (e.g., ethanol).[5]

-

A catalyst, such as acetic acid or iodine, may be added.[5]

-

Seal the vial and place it in a microwave reactor.[5]

-

Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 2-20 minutes).[5][6]

-

After cooling, the workup procedure typically involves quenching the reaction, extraction with an organic solvent, washing, and drying.[5]

-

The final product is purified by column chromatography or recrystallization.[5]

Paal-Knorr Synthesis Workflow

Caption: General workflow for the Paal-Knorr synthesis of 1-aryl-2,5-dimethylpyrroles.

Biological Activity and Mechanism of Action

1-Aryl-2,5-dimethylpyrroles have emerged as a potent class of antitubercular agents.[3] Their primary mechanism of action is the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3).[7]

The MmpL3 Transporter

MmpL3 is a resistance-nodulation-division (RND) superfamily transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][9] Inhibition of MmpL3 disrupts the mycolic acid transport, leading to the accumulation of TMM within the cell and ultimately causing bacterial death.[8][10] Several studies suggest that some MmpL3 inhibitors, including certain pyrrole derivatives, may also act by dissipating the proton motive force (PMF) across the mycobacterial cell membrane, which MmpL3 relies on for its transport function.[8][9][11]

Proposed Mechanism of MmpL3 Inhibition

Caption: Proposed mechanism of MmpL3 inhibition by 1-aryl-2,5-dimethylpyrroles.

Biological Evaluation Protocols

The antitubercular activity of 1-aryl-2,5-dimethylpyrroles is typically assessed through a series of in vitro assays.

In Vitro Antitubercular Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A common method for determining the MIC against Mycobacterium tuberculosis is the broth microdilution method.

Protocol:

-

Prepare a serial dilution of the test compounds in a 96-well microtiter plate. The final concentration of the solvent (e.g., DMSO) should not exceed a level that affects bacterial growth (typically ≤1%).

-

Prepare an inoculum of M. tuberculosis (e.g., H37Rv strain) in a suitable broth medium (e.g., supplemented Middlebrook 7H9) and adjust the optical density to a mid-log phase.[12]

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Seal the plates and incubate at 37°C for 5-7 days.[12]

-

After incubation, assess bacterial growth. This can be done visually or by using a growth indicator such as resazurin or by measuring fluorescence.[13]

-

The MIC is defined as the lowest compound concentration at which no visible bacterial growth is observed.

Intracellular Mycobacterial Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the growth of mycobacteria inside host cells, such as macrophages.

Protocol:

-

Seed a suitable macrophage cell line (e.g., J774A.1 or MonoMac-6) in a 96-well plate and allow them to adhere.[14]

-

Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) for a few hours.[14]

-

Wash the cells to remove extracellular bacteria.[14]

-

Add fresh medium containing serial dilutions of the test compounds to the infected cells.

-

Incubate the plates for a defined period (e.g., 3-7 days).

-

Lyse the host cells to release the intracellular bacteria.

-

Determine the number of viable bacteria by plating the lysate on a suitable agar medium and counting the colony-forming units (CFU) or by using a reporter strain (e.g., luciferase or GFP-expressing M. tuberculosis).[13]

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their selectivity index (SI = IC50/MIC). The MTT assay is a widely used colorimetric method for this purpose.

Protocol:

-

Seed a mammalian cell line (e.g., Vero, HepG2, or the macrophage line used in the intracellular assay) in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compounds.

-

Incubate the cells for a specified duration (e.g., 24-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[15]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on 1-aryl-2,5-dimethylpyrroles to identify the key structural features required for potent antitubercular activity.[16]

Key SAR Findings

-

2,5-Dimethylpyrrole Scaffold: This core structure is considered essential for the antimycobacterial activity.

-

Substituents at the C3 Position: The introduction of bulky, lipophilic substituents on a side chain at the C3 position of the pyrrole ring is crucial for high potency. Analogs with a cyclohexylmethyl or a 4-phenylbutyl group on a methyleneamine side chain have shown particularly potent inhibitory effects against M. tuberculosis.[16]

-

N-Aryl Ring Substituents: The nature and position of substituents on the N-aryl ring can influence the activity.

-

Lipophilicity: A direct correlation has been observed between increased lipophilicity and higher antimycobacterial activity in some series of these compounds.

Quantitative SAR Data

The following table summarizes the biological data for a selection of representative 1-aryl-2,5-dimethylpyrrole derivatives from the literature.

| Compound | R (on N-Aryl) | R1 (at C3) | MIC90 (µg/mL) against M. tuberculosis H37Rv | IC50 (µM) against Vero cells | Selectivity Index (SI) |

| 5d | H | Cyclohexylmethylene | <0.78 | >128 | >164 |

| 5n | H | Cyclohexylmethyl | 0.40 | >50 | >125 |

| 5q | H | 4-Phenylbutyl | 0.40 | >50 | >125 |

| 5k | H | Adamantyl | 0.78 | ND | ND |

Data is compiled from multiple sources for illustrative purposes. "ND" indicates that the data was not determined in the cited studies.

Conclusion

1-Aryl-2,5-dimethylpyrroles represent a highly promising class of antitubercular agents with a well-defined mechanism of action targeting the MmpL3 transporter. The straightforward Paal-Knorr synthesis allows for the facile generation of diverse analogs, and extensive SAR studies have provided a clear rationale for the design of more potent and selective compounds. Further optimization of this scaffold, focusing on improving pharmacokinetic properties while maintaining high efficacy and low toxicity, holds significant potential for the development of novel drugs to combat tuberculosis.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]

- 9. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. benchchem.com [benchchem.com]

The Versatile World of Brominated Pyrrole Compounds: A Technical Guide to Their Potential Applications